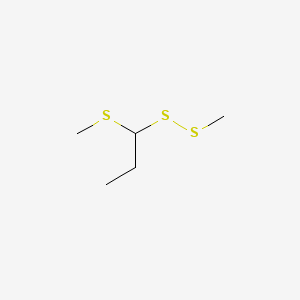

Methyl 1-(methylthio)propyl disulfide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53897-66-8 |

|---|---|

Molecular Formula |

C5H12S3 |

Molecular Weight |

168.4 g/mol |

IUPAC Name |

1-(methyldisulfanyl)-1-methylsulfanylpropane |

InChI |

InChI=1S/C5H12S3/c1-4-5(6-2)8-7-3/h5H,4H2,1-3H3 |

InChI Key |

OGKCJWOOFUPRSV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(SC)SSC |

Origin of Product |

United States |

Natural Occurrence and Distribution of Methyl 1 Methylthio Propyl Disulfide

Ferula tadshikorum Essential Oil Composition

The essential oil obtained from the underground parts of Ferula tadshikorum, a plant endemic to Tajikistan, is characterized by a high concentration of sulfur-containing compounds. Among these, "(E)-1-propenyl 1-(methylthio)propyl disulfide" has been identified as a major component, constituting 16.8% of the total oil composition in one study. In another analysis of F. tadshikorum roots from natural habitats, "disulfide, methyl 1-(methylthio) propyl" was found to be a significant sulfur-containing component, representing 8.07% of the essential oil.

Ferula alliacea Root Extracts

In the essential oil extracted from the roots of Ferula alliacea, "methyl 1-(methylthio) propyl disulphide" has been identified. Although present in smaller quantities compared to other sulfur compounds in this species, it was quantified at 0.1% of the total essential oil. This finding contributes to the understanding of the complex sulfur chemistry of the Ferula genus.

Table 2: Percentage of Methyl 1-(methylthio)propyl Disulfide and its Isomers in Ferula Species Essential Oils

| Species | Plant Part | Compound Name | Percentage of Total Essential Oil |

|---|---|---|---|

| Ferula tadshikorum | Underground Parts | (E)-1-propenyl 1-(methylthio)propyl disulfide | 16.8% |

| Ferula tadshikorum | Roots | Disulfide, methyl 1-(methylthio) propyl | 8.07% |

| Ferula alliacea | Roots | Methyl 1-(methylthio) propyl disulphide | 0.1% |

Co-occurrence with Related Sulfur Compounds in Natural Matrices

This compound does not occur in isolation. In its natural sources, it is part of a complex mixture of structurally related volatile sulfur compounds. The specific composition of these mixtures varies significantly depending on the plant species, environmental conditions, and processing methods. smolecule.com

In the essential oil of Ferula alliacea roots, this compound is found alongside a diverse array of other disulfides and trisulfides. Research has shown that while it is a minor component (0.1% of the oil), it co-exists with more abundant sulfur compounds that dominate the oil's characteristic odor. tandfonline.comtandfonline.com

The table below details the sulfur-containing compounds identified in the essential oil of Ferula alliacea roots, showcasing the chemical environment in which this compound is found.

Table 1: Co-occurring Sulfur Compounds in the Essential Oil of Ferula alliacea Roots

| Compound Name | Percentage of Oil (%) |

|---|---|

| Z-1-Propenyl sec-butyl trisulphide | 6.5 |

| E-1-Propenyl sec-butyl trisulphide | 2.7 |

| Z-1-Propenyl sec-butyl disulphide | 2.2 |

| E-1-Propenyl sec-butyl disulphide | 1.9 |

| E-1-Propenyl propyl trisulphide | 0.4 |

| Mintsulphide | 0.3 |

| Z-1-Propenyl propyl trisulphide | 0.3 |

| Propyl sec-butyl disulphide | 0.1 |

| Di-sec-butyl disulphide | 0.1 |

| Methyl 1-(methylthio)propyl disulphide | 0.1 |

| Sec-butenyl sec-butyl trisulphide | 0.1 |

| 3,4-Dimethyl thiophene | Trace |

| 2,3,4-Trimethyl thiophene | Trace |

Data sourced from scientific analysis of Ferula alliacea essential oil. tandfonline.comtandfonline.com

In the Allium genus, this compound is also found with a variety of other organosulfur compounds. The processing of these plants, particularly through heating, can alter the profile of these volatiles. For instance, in heated Welsh onions (Allium fistulosum), this compound was identified along with other newly formed sulfurous molecules. mdpi.com

The following table summarizes the co-occurrence of this compound with other sulfur compounds in various Allium species.

Table 2: Co-occurrence of this compound in Allium Species

| Plant Species | Co-occurring Sulfur Compounds |

|---|---|

| Welsh Onion (Allium fistulosum) (Heated) | 5-Methylthiophene-2-carbaldehyde, 1-(Methyldisulfanyl)propan-2-one (Methyl-2-oxo-propyl disulfide) |

| Garden Onion (Allium cepa), Red Onion, Green Onion | Detected alongside a complex mixture of dialkyldisulfides and other related organosulfur compounds. |

Information compiled from studies on Allium species volatiles. foodb.camdpi.com

Biosynthesis and Biogenesis Pathways

Enzymatic Pathways Leading to Disulfide Formation

The primary enzymatic event leading to the formation of methyl 1-(methylthio)propyl disulfide and other related sulfur compounds is the activity of alliinase (E.C. 4.4.1.4). This enzyme is physically separated from its substrates in intact plant cells. Upon tissue damage, such as cutting or crushing, this compartmentalization is breached, allowing alliinase to come into contact with its precursor molecules.

Alliinase catalyzes the cleavage of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are non-protein amino acids. This enzymatic action generates highly reactive and unstable intermediates known as sulfenic acids, along with pyruvate (B1213749) and ammonia. The sulfenic acids are the immediate precursors to a wide array of volatile sulfur compounds. The subsequent formation of disulfides, including this compound, is generally considered to be a series of spontaneous chemical reactions rather than a direct enzymatic process. These reactions involve the condensation and rearrangement of the unstable sulfenic acids.

Precursor Compounds and Metabolic Routes in Plants

The specific precursors for this compound are S-methyl-L-cysteine sulfoxide (B87167) (MCSO), also known as methiin, and S-propyl-L-cysteine sulfoxide (PCSO), or propiin. These ACSOs are biosynthesized in plants from L-cysteine and subsequently modified.

The metabolic pathway involves the following key steps:

Cleavage of Precursors: Upon tissue damage, alliinase acts on MCSO and PCSO.

Formation of Sulfenic Acids: This enzymatic cleavage results in the formation of methanesulfenic acid (from MCSO) and propanesulfenic acid (from PCSO).

Condensation and Rearrangement: These highly reactive sulfenic acids then undergo a series of spontaneous reactions. They can self-condense or react with other sulfur-containing molecules, leading to the formation of various thiosulfinates and eventually more stable polysulfides, including a variety of disulfides. The specific formation of the asymmetrical this compound involves the combination of sulfur-containing fragments derived from both methanesulfenic acid and propanesulfenic acid.

Mechanisms of Formation under Different Environmental or Processing Conditions

The concentration and profile of volatile sulfur compounds, including this compound, are significantly influenced by external factors such as heat and post-harvest handling.

Heat treatment, a common step in food processing, has a profound effect on the formation of sulfur compounds. Research has shown that this compound is specifically detected in heated Welsh onions, suggesting that thermal energy promotes its formation. mdpi.com The application of heat can accelerate the degradation and rearrangement of the initial products of the alliinase reaction, leading to a different profile of volatile compounds compared to that of fresh, unprocessed plant material. mdpi.com

The thermal processing of onions can lead to an increase in the concentration of certain S-alk(en)yl-L-cysteine sulfoxides through methods like frying, steaming, and microwaving, while boiling may cause a decrease. nih.gov These changes in precursor concentrations directly impact the potential for the formation of subsequent volatile compounds upon further processing or consumption.

| Cooking Method | Change in Total ACSO Content (%) |

|---|---|

| Frying | + 34.2% to +568.0% |

| Steaming | + 34.2% to +568.0% |

| Microwaving | + 34.2% to +568.0% |

| Boiling | - 32.6% to -69.4% |

Following harvest, the profile of sulfur compounds in Allium species continues to evolve. The manner of processing, such as the cutting style, and the storage temperature can significantly alter the composition of volatile compounds. nih.gov

Studies on fresh-cut onions have shown that different cutting styles (e.g., bulb, ring, square) and storage temperatures (4°C, 20°C, and 25°C) lead to distinct sulfur compound profiles. nih.gov While some sulfur compounds may be lost during storage, the specific transformations leading to either an increase or decrease of this compound are dependent on a complex interplay of enzymatic activity, chemical reactions, and storage conditions. nih.gov Higher storage temperatures generally lead to a higher total content of sulfur compounds. nih.gov However, prolonged storage can also lead to the degradation of certain disulfides. nih.gov

| Storage Temperature | Cutting Style | Relative Change in Total Sulfur Compounds |

|---|---|---|

| 4°C | Bulb | Lowest Content |

| Ring | Increased Content | |

| Square | Highest Content | |

| 20°C and 25°C | Bulb | Highest Content |

| Ring | Lowest Content | |

| Square | - |

Chemical Synthesis Methodologies

Laboratory-Scale Synthetic Routes for Methyl 1-(methylthio)propyl Disulfide

Detailed, publicly available laboratory-scale synthetic routes for the direct synthesis of this compound are not extensively documented in readily accessible scientific literature. General methods for the synthesis of unsymmetrical disulfides often involve thiol-disulfide exchange, oxidation of thiols, or reactions of sulfenyl halides with thiols. However, specific procedures tailored to the unique structure of this compound remain specialized.

Utilizing Dithioesters and Thiocyanates

The synthesis of unsymmetrical disulfides through the reaction of dithioesters and thiocyanates is a known methodology in organic sulfur chemistry. This approach typically involves the nucleophilic attack of a thiolate, generated from a suitable precursor, on a sulfenyl thiocyanate. In the context of this compound, this would hypothetically involve a precursor to 1-(methylthio)propane-1-thiol and a methylsulfenyl thiocyanate, or a similar permutation. However, specific literature detailing this precise reaction for the target molecule is not currently available.

Approaches from 1-(methylthio)-3-chloropropene

The use of 1-(methylthio)-3-chloropropene as a starting material for the synthesis of this compound would likely involve a multi-step pathway. This could include nucleophilic substitution of the chlorine atom with a sulfur nucleophile, followed by subsequent reactions to introduce the disulfide bond and the additional methylthio group. Such a synthetic strategy would offer a way to build the carbon and sulfur backbone of the target molecule. As with the previously mentioned method, a specific, documented procedure for this conversion is not found in broad scientific databases.

Synthesis of Analogues and Related Methyl(methylthio)propyl Disulfide Derivatives

The synthesis of analogues and derivatives of Methyl(methylthio)propyl disulfide is a more broadly addressed area in chemical research, often as part of studies on flavor chemistry or the biological activities of organosulfur compounds. These syntheses generally follow established principles of organic sulfur chemistry.

For instance, the synthesis of related unsymmetrical disulfides can be achieved through the co-oxidation of two different thiols. This method, however, often leads to a statistical mixture of symmetrical and unsymmetrical disulfides, necessitating purification.

Another common approach is the reaction of a thiol with a sulfenyl halide. For example, a thiol such as 1-(methylthio)propane-1-thiol could be reacted with methanesulfenyl chloride to potentially form the desired product. The synthesis of the starting thiols themselves can be a multi-step process.

The following table provides an overview of related disulfide compounds and their immediate precursors, illustrating the general synthetic strategies employed in this class of molecules.

| Derivative Name | Precursor 1 | Precursor 2 | General Method |

| Methyl propyl disulfide | Methanethiol (B179389) | Propanethiol | Co-oxidation |

| Diallyl disulfide | Allyl mercaptan | - | Oxidation |

| Dimethyl trisulfide | Methanethiol | Sulfur monochloride | Nucleophilic Substitution |

Evaluation of Synthetic Yields and Purity in Research Contexts

The evaluation of synthetic yields and purity for organosulfur compounds like this compound and its analogues is critical in research settings. Due to the volatility and potential for rearrangement or disproportionation of polysulfides, the analysis and purification of these compounds require careful technique.

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical tool for both the identification and purity assessment of such compounds. The fragmentation patterns observed in mass spectrometry provide structural confirmation, while the gas chromatogram can resolve the target compound from starting materials, byproducts, and other disulfide species.

Purification of these compounds is often achieved through column chromatography on silica (B1680970) gel or by preparative gas chromatography. The yields of unsymmetrical disulfide syntheses can vary widely depending on the chosen method. Statistical methods involving co-oxidation of thiols often result in lower yields of the desired unsymmetrical product after purification. More directed syntheses, such as the reaction of a sulfenyl halide with a thiol, can offer higher yields. However, without specific literature examples for the target compound, precise yield and purity data cannot be provided.

In studies where this compound is identified as a natural product, its purity is determined by the efficiency of the extraction and chromatographic separation from the complex mixture of other volatile compounds present in the source material.

Advanced Analytical Techniques for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Methyl 1-(methylthio)propyl disulfide. Its high chromatographic resolution and the specificity of mass spectrometric detection allow for the effective separation and identification of this compound from intricate sample matrices.

Headspace gas chromatography-ion mobility spectrometry (HS-GC-IMS) offers a rapid and sensitive approach for the analysis of volatile organic compounds (VOCs). This technique separates ions in the gas phase based on their size and shape. While specific detailed applications for this compound are not extensively documented in readily available literature, the methodology is well-suited for detecting volatile sulfur compounds in the headspace of food and beverage samples. The coupling of GC with IMS provides an additional dimension of separation, enhancing the selectivity and peak capacity of the analytical system.

Headspace solid-phase microextraction (HS-SPME) is a widely employed sample preparation technique for the extraction and preconcentration of volatile and semi-volatile compounds from a sample's headspace prior to GC-MS analysis. This solvent-free method is particularly effective for isolating trace amounts of analytes from complex matrices.

In the analysis of volatile sulfur compounds (VSCs) in fermented beverages like fruit brandy, HS-SPME-GC-MS has proven to be a successful approach. For the determination of various VSCs, including disulfides, the selection of the SPME fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide the best results for preconcentrating a range of sulfur compounds.

Optimal extraction conditions are crucial for achieving high sensitivity. For instance, in the analysis of fruit brandies, diluting the sample to a lower ethanol (B145695) concentration (e.g., 2.5% v/v) and adding salt (e.g., 20% w/v NaCl) significantly enhances the extraction efficiency of VSCs. The addition of EDTA can also improve the sensitivity of the extraction. The extraction temperature and time are also optimized to maximize analyte recovery, with typical parameters being 35°C for 30 minutes.

The following table summarizes the optimized HS-SPME conditions for the analysis of VSCs in fruit brandy:

| Parameter | Optimized Condition |

| SPME Fiber | 50/30 μm DVB/CAR/PDMS |

| Sample Dilution | 2.5% v/v ethanol |

| Salt Addition | 20% w/v NaCl |

| Additive | 1% EDTA |

| Extraction Temperature | 35°C |

| Extraction Time | 30 min |

This data is based on a study of volatile sulfur compounds in fruit brandy and represents a general approach that can be adapted for this compound.

Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) is a powerful tool for the non-targeted analysis of complex volatile profiles. The high acquisition speed and mass accuracy of TOF-MS analyzers allow for the detection and identification of a wide range of compounds in a single chromatographic run. This technique is particularly advantageous for complex food matrices where numerous volatile compounds are present. While specific studies detailing the use of GC-TOF-MS for the targeted quantification of this compound are not prevalent, its application in food metabolomics and flavor analysis suggests its suitability for identifying this compound within a broader analytical scope.

Gas-liquid chromatography (GLC) with a flame ionization detector (FID) is a robust and widely used technique for the quantification of organic compounds. While FID provides excellent sensitivity for hydrocarbons, its response to sulfur-containing compounds can be lower. For enhanced selectivity and positive identification, coupling GLC with a mass spectrometer (GLC-MS) is the preferred method. The mass spectrometer provides structural information, confirming the identity of the chromatographic peak corresponding to this compound.

Mass Spectral Fragmentation Patterns for Structural Elucidation

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that is instrumental for its structural elucidation. The molecular ion peak ([M]⁺) is expected at m/z 168, corresponding to the molecular weight of the compound (C₅H₁₂S₃).

Key fragment ions would arise from the cleavage of the C-S and S-S bonds. The fragmentation pattern would likely include ions corresponding to:

[CH₃S]⁺ (m/z 47)

[C₃H₇S]⁺ (m/z 75) from the propylthio moiety

[CH₃SS]⁺ (m/z 79)

[C₃H₇S-S]⁺ or related fragments

Fragments arising from the loss of methyl and propyl groups.

The relative abundance of these fragment ions provides a unique fingerprint for this compound, allowing for its unambiguous identification in complex mixtures when analyzed by GC-MS.

Extraction and Sample Preparation Methodologies for Complex Matrices

The choice of extraction and sample preparation methodology is critical for the successful analysis of this compound, as it is often present at low concentrations and in complex matrices such as food and beverages. The primary goal is to efficiently isolate and concentrate the analyte while minimizing the co-extraction of interfering compounds and preventing artifact formation.

Several techniques are available for the extraction of volatile sulfur compounds:

Liquid-Liquid Extraction (LLE): This classical technique can be used, but it is often labor-intensive and may require large volumes of organic solvents.

Solid-Phase Microextraction (SPME): As detailed in section 5.1.2, HS-SPME is a highly effective and solventless technique for extracting volatile compounds from the headspace of a sample.

Stir Bar Sorptive Extraction (SBSE): This technique is similar to SPME but uses a larger volume of sorbent phase coated on a magnetic stir bar, which can provide higher recovery for certain analytes.

Solvent-Assisted Flavor Evaporation (SAFE): This is a form of vacuum distillation that is particularly gentle and effective for isolating volatile and semi-volatile compounds without thermal degradation.

Simultaneous Distillation-Extraction (SDE): This method can also be employed, though it can sometimes lead to artifact formation due to the heating involved.

For complex matrices like fermented beverages, sample pretreatment is often necessary to enhance the extraction efficiency. As mentioned previously, this can include:

Dilution: To reduce matrix effects, particularly from high concentrations of ethanol.

Salting out: The addition of salts like NaCl increases the ionic strength of the aqueous phase, which decreases the solubility of volatile organic compounds and promotes their partitioning into the headspace.

The following table outlines various extraction techniques and their applicability to the analysis of volatile sulfur compounds:

| Extraction Technique | Principle | Applicability for this compound |

| HS-SPME | Adsorption of headspace volatiles onto a coated fiber | High, especially for food and beverage samples |

| SBSE | Adsorption of volatiles onto a coated stir bar | Potentially high, offers greater sensitivity than SPME for some compounds |

| SAFE | Gentle vacuum distillation | High, minimizes thermal degradation and artifact formation |

| LLE | Partitioning between two immiscible liquid phases | Moderate, can be effective but is solvent-intensive |

| SDE | Simultaneous distillation and solvent extraction | Moderate, risk of artifact formation due to heat |

Solvent-Assisted Extraction Techniques

Solvent-assisted extraction techniques are pivotal in isolating organosulfur compounds from plant materials. Modern methods, such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), offer significant advantages over conventional solvent extraction by improving efficiency and reducing extraction time and solvent consumption. ncsu.edumdpi.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, leading to the partitioning of analytes from the sample matrix into the solvent. youtube.com This technique offers benefits such as shorter extraction times and reduced solvent use. ncsu.edu The principle of MAE involves the direct interaction of microwaves with polar molecules in the sample and solvent, causing rapid heating. youtube.com For plant tissues, the internal water content is quickly heated, leading to cell rupture and the enhanced release of intracellular components, including organosulfur compounds, into the surrounding solvent. youtube.com The efficiency of MAE can be influenced by factors such as the nature of the solvent, temperature, and extraction time. youtube.com For instance, in the extraction of bioactive compounds from spices, MAE was found to be about four times more efficient than sonication extraction. mdpi.com

Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.govnih.gov The collapse of cavitation bubbles near cell surfaces generates microjets and shockwaves, facilitating the penetration of the solvent into the plant matrix and the release of target compounds. nih.govsemanticscholar.org UAE is considered a green technology due to its lower energy consumption and reduced processing times. nih.gov The effectiveness of UAE is dependent on several parameters, including sonication amplitude, temperature, and the properties of the solvent. nih.govmdpi.com Studies on Welsh onion leaves have shown that UAE can cause significant structural changes to the plant tissue, such as cell wall fragmentation, which enhances the extraction of polyphenolic compounds. semanticscholar.org

The choice of solvent is a critical parameter in these extraction techniques. Different solvents, such as ethanol, water, and dichloromethane, exhibit varying efficiencies in extracting specific organosulfur compounds. researchgate.netmdpi.com For example, a study on garlic extracts found that water was a more effective solvent for extracting allicin (B1665233), while ethanol extracts contained a higher concentration of other sulfur compounds like methanethiosulfonic acid S-methyl ester. researchgate.net

Table 1: Comparison of Solvent-Assisted Extraction Techniques for Organosulfur Compounds

| Feature | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |

| Principle | Rapid heating through microwave energy | Acoustic cavitation and mechanical disruption |

| Advantages | Shorter extraction time, reduced solvent use, higher extraction rates | Lower energy consumption, reduced processing time, enhanced mass transfer |

| Key Parameters | Solvent type, temperature, microwave power, extraction time | Solvent type, sonication amplitude, temperature, pulse cycle, extraction time |

| Mechanism | Internal heating of cellular water, leading to cell rupture | Generation of microjets and shockwaves, causing cell wall disruption |

Hydrodistillation and Steam Distillation Methods

Hydrodistillation and steam distillation are traditional and widely used methods for extracting volatile compounds, including organosulfur compounds like disulfides, from plant materials. researchgate.netdoc-developpement-durable.org Both techniques rely on the principle of co-distillation, where the volatile compounds are vaporized along with water at a temperature below the boiling point of the individual high-boiling components. doc-developpement-durable.org

Hydrodistillation involves the direct contact of the plant material with boiling water. researchgate.net The generated steam passes through the plant material, carrying the volatile compounds with it. This method is one of the oldest and simplest forms of distillation. doc-developpement-durable.org

Steam Distillation , in contrast, involves passing steam, generated in a separate vessel (a boiler), through the plant material. doc-developpement-durable.org This is sometimes referred to as dry steam distillation. The key advantage is that the plant material is not directly exposed to boiling water, which can be beneficial for compounds that are sensitive to hydrolysis or high temperatures. doc-developpement-durable.org

The choice between hydrodistillation and steam distillation can significantly affect the yield and chemical profile of the extracted essential oil. biorxiv.org Research comparing the two methods for extracting volatile compounds has shown that hydrodistillation can be more efficient in some cases by eliminating the physical obstacle that the plant mass can present to the steam flow in a typical steam distillation setup. researchgate.netbiorxiv.org However, the efficiency of hydrodistillation can be limited by mild heating, which may not create sufficient convection to move the plant material and allow for effective extraction. researchgate.netbiorxiv.org

A study comparing solvent extraction and hydrodistillation of shallot oil found that the solvent-extracted oil had a significantly higher total organosulfide content compared to the hydrodistilled oil. researchgate.net Furthermore, some sulfur-containing compounds found in solvent extracts of Welsh onions were not present in the hydrodistilled oils of the same plants. researchgate.net Steam distillation of onions has been used to identify novel flavor components, indicating its utility in characterizing the volatile organosulfur profile.

Table 2: Comparison of Hydrodistillation and Steam Distillation

| Feature | Hydrodistillation | Steam Distillation |

| Process | Plant material is in direct contact with boiling water. | Steam from an external source is passed through the plant material. |

| Advantages | Simple setup; can be more efficient for certain materials. researchgate.netbiorxiv.org | Better for heat-sensitive compounds as it avoids direct boiling of the material. doc-developpement-durable.org |

| Disadvantages | Potential for hydrolysis of sensitive compounds due to direct contact with boiling water. | The plant material can act as an obstacle to steam flow, reducing efficiency. biorxiv.org |

| Typical Application | Extraction of essential oils from various aromatic plants. doc-developpement-durable.org | Extraction of essential oils, especially those containing heat-labile compounds. doc-developpement-durable.org |

Isomeric Differentiation and Stereochemical Analysis of Related Compounds

The structural complexity of organosulfur compounds often leads to the existence of isomers, which can have different chemical and biological properties. Therefore, their differentiation is a critical analytical challenge. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the analysis and identification of such isomers. researchgate.net

For disulfides, such as methyl propyl disulfide, different structural isomers exist (e.g., methyl propyl disulfide, methyl isopropyl disulfide, and ethyl ethyl disulfide). GC-MS analysis allows for the separation of these isomers based on their retention times and their identification through characteristic mass fragmentation patterns. nist.govfoodb.ca The NIST Chemistry WebBook provides mass spectral data for methyl propyl disulfide, which can be used as a reference for its identification. nist.gov

The analysis of more complex mixtures, such as those from Allium species, can reveal a wide array of organosulfur compounds, including various disulfides and trisulfides. A combination of GC with a sulfur chemiluminescence detector (SCD) and GC-MS can be particularly effective for identifying sulfur-containing compounds, even those present in trace amounts that might be overlooked by GC-MS alone. shimadzu.com

Stereochemistry adds another layer of complexity to the analysis of organosulfur compounds. Many naturally occurring organosulfur precursors in Allium, such as S-alk(en)yl cysteine sulfoxides, exist as specific stereoisomers. researchgate.net While the specific stereochemistry of "this compound" is not extensively documented, the analytical techniques used for related compounds can provide insights. The isolation and characterization of novel organosulfur compounds, such as pyridine-N-oxide disulfides from Allium stipitatum, rely on a combination of spectroscopic methods, including mass spectrometry and NMR, to elucidate their precise structures. nih.gov

The development of synthetic analogs of Allium-derived sulfur compounds is an active area of research, aiming to create more stable and potent therapeutic agents. researchgate.netnih.gov The characterization of these synthetic derivatives also requires sophisticated analytical methods to confirm their structures and isomeric purity. researchgate.net

Table 3: Analytical Techniques for Isomeric and Stereochemical Analysis

| Technique | Application | Key Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile isomers. | Retention time for isomer separation; mass spectrum for structural identification. researchgate.net |

| Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) | Selective detection of sulfur-containing compounds. | High sensitivity and selectivity for sulfur compounds, aiding in their identification in complex mixtures. shimadzu.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of detailed chemical structures. | Information on the connectivity and spatial arrangement of atoms, crucial for stereochemical assignment. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds and diastereomers. | Can be used in tandem with other techniques for the purification and analysis of specific isomers. tandfonline.com |

Transformation and Degradation Mechanisms

Chemical Degradation Pathways of Disulfide Bonds

The disulfide bond (S-S) is the most reactive feature of Methyl 1-(methylthio)propyl disulfide and is susceptible to cleavage through several chemical mechanisms. The degradation of disulfide bonds can occur via reduction, nucleophilic attack, or fragmentation under specific conditions. researchgate.netyoutube.com

One primary pathway is reduction, which involves the cleavage of the S-S bond and the addition of hydrogen atoms, typically facilitated by reducing agents like glutathione. youtube.com This process breaks the disulfide into two thiol groups. Another significant degradation route is alkaline hydrolysis, where hydroxyl anions directly attack one of the sulfur atoms in the disulfide bond. researchgate.netacs.org This reaction is particularly relevant under basic (high pH) conditions.

Furthermore, analysis using tandem mass spectrometry has revealed specific fragmentation patterns for disulfide-linked compounds, including cleavage of the sulfur-sulfur (S–S) bond and the carbon-sulfur (C–S) bonds. nih.gov These fragmentation pathways can lead to the formation of intermediates such as thioaldehydes, persulfides, and dehydroalanine, indicating the types of reactive molecules that can be generated upon the chemical breakdown of the disulfide linkage. nih.gov

Table 1: General Chemical Degradation Pathways for Disulfide Bonds

| Degradation Pathway | Description | Key Reactants/Conditions | Resulting Products |

|---|---|---|---|

| Reduction | Cleavage of the S-S bond by the addition of hydrogen atoms. | Reducing agents (e.g., glutathione, dithiothreitol). youtube.com | Two thiol molecules. youtube.com |

| Alkaline Hydrolysis | Direct attack on a sulfur atom by a hydroxyl anion. | Basic (high pH) conditions. researchgate.netacs.org | Various sulfur-containing species. |

| Nucleophilic Attack | Cleavage of the disulfide bond by a nucleophile. | Phosphorous nucleophiles (e.g., trimethylphosphine). youtube.com | Thiol and a derivatized sulfur group. |

| Fragmentation | Cleavage of S-S or C-S bonds, often observed in mass spectrometry. | Energy input (e.g., during analysis). nih.gov | Thioaldehydes, persulfides, dehydroalanine. nih.gov |

Enzymatic Transformations and Biocatalytic Processes

The biosynthesis of this compound and related compounds in Allium species is initiated by a key biocatalytic process. While enzymes may not directly degrade the final disulfide compound, they are responsible for creating its precursors. aaspjournal.orgmdpi.com

When the plant tissues are damaged (e.g., by crushing or cutting), the enzyme alliinase, which is stored in the cell's vacuoles, comes into contact with S-alk(en)yl-L-cysteine S-oxides, such as alliin, located in the cytoplasm. researchgate.netnih.gov Alliinase rapidly hydrolyzes these precursors to form highly reactive sulfenic acids. semanticscholar.orgnih.gov

These sulfenic acid intermediates are unstable and undergo spontaneous, non-enzymatic condensation and rearrangement reactions. mdpi.comnih.gov For example, two molecules of allyl sulfenic acid condense to form allicin (B1665233). nih.gov Allicin and other related thiosulfinates are themselves unstable and decompose further to generate a complex mixture of more stable sulfur compounds, including a variety of disulfides, trisulfides, and other volatile molecules. researchgate.netresearchgate.net This enzymatic-initiated cascade is the primary pathway for the formation of the diverse organosulfur profile of Allium plants. Inactivation of enzymes can also occur through processes like cold plasma, which oxidizes amino acid chains and breaks disulfide bonds, thereby halting metabolic functions. mdpi.com

Influence of Storage Conditions and Processing on Compound Stability

The stability of this compound is significantly influenced by storage and processing conditions, primarily temperature and physical disruption of the plant matrix. researchgate.netnih.gov

Storage conditions also play a critical role. The stability of thiol-disulfide systems is highly dependent on temperature. Storing samples at -80°C has been shown to maintain the stability of native thiol, total thiol, and disulfide levels for up to 12 months. researchgate.net In contrast, storage at -20°C resulted in decreased thiol levels and increased disulfide levels after three months. researchgate.net Repeated freeze-thaw cycles also negatively impact stability, leading to a decrease in thiol concentrations and a corresponding increase in disulfides. researchgate.net In heated Welsh onions, the content of most sulfur compounds tends to decrease during storage, a process that can be influenced by the presence of antioxidants. mdpi.com

Table 2: Effect of Processing and Storage on Sulfur Compound Stability

| Condition | Effect on Sulfur Compounds | Reference |

|---|---|---|

| Crushing/Cutting | Activates alliinase, initiating the formation of sulfenic acids, thiosulfinates, and subsequently disulfides. | tandfonline.com |

| Heating (Cooking/Frying) | Inactivates alliinase; promotes thermochemical transformation of thiosulfinates into other sulfides. | nih.govnih.gov |

| Blanching | Can cause a significant decrease in organosulfur compound content, especially with prolonged time. | nih.gov |

| Storage at -80°C | High stability of thiol and disulfide levels for extended periods (up to 12 months). | researchgate.net |

| Storage at -20°C | Reduced stability; thiol levels decrease and disulfide levels increase after 3 months. | researchgate.net |

| Freeze-Thaw Cycles | Decreases native and total thiol levels while increasing disulfide levels. | researchgate.net |

Formation of Secondary Sulfur Compounds from this compound

The degradation of this compound leads to the formation of various secondary sulfur compounds. This transformation primarily occurs through the cleavage of the disulfide bond, which, as noted, can be broken down into highly reactive thiol intermediates.

These thiol compounds can then participate in a variety of subsequent reactions, including oxidation to form other sulfur species or participation in thiol-disulfide exchange reactions. The landscape of secondary compounds is complex and arises from the inherent instability of the initial enzymatic products. Unstable thiosulfinates, like allicin, decompose and rearrange to form a wide array of second-generation sulfur-containing compounds. researchgate.net These include diallyl disulfide (DADS), diallyl trisulfide (DATS), ajoenes, and vinyldithiins. researchgate.netnih.govnih.gov

While the specific degradation cascade of this compound is not extensively detailed, it is expected to follow similar principles of disulfide chemistry. Cleavage would yield methanethiol (B179389) and 1-(methylthio)propane-1-thiol. These reactive species can then recombine or react with other molecules in the food matrix, contributing to the dynamic and evolving flavor and aroma profile of Allium-derived products.

Table 3: Potential Secondary Compounds from Allium Sulfur Chemistry

| Compound Class | Specific Examples | Formation Context |

|---|---|---|

| Polysulfides | Diallyl disulfide (DADS), Diallyl trisulfide (DATS) | Formed from the degradation of allicin and other thiosulfinates. researchgate.netnih.gov |

| Dithiins | 2-Vinyl-4H-1,3-dithiin, 3-Vinyl-4H-1,2-dithiin | Thermochemically transformed from allicin. nih.gov |

| Ajoenes | E-ajoene, Z-ajoene | Formed over time from the degradation of allicin. researchgate.net |

| Thiols (Mercaptans) | Allyl mercaptan, Methanethiol | Highly reactive intermediates formed during the breakdown of larger sulfur compounds. nih.govmdpi.com |

| Sulfides | Diallyl sulfide (B99878) (DAS), Dimethyl sulfide | Products of various enzymatic and thermal degradation pathways. nih.govnih.gov |

Role in Complex Biological and Chemical Systems

Contribution to Volatile Organic Compound Profiles in Plant Species

Methyl 1-(methylthio)propyl disulfide is a naturally occurring organosulfur compound that contributes to the complex aroma and flavor profiles of several plant species. As a volatile organic compound (VOC), it is a key component of the chemical signature of certain plants, particularly within the Alliaceae family. Its formation is often the result of enzymatic and thermal degradation of sulfur-containing precursors when plant tissues are damaged.

This compound has been identified in various onion-family vegetables. Research has confirmed its presence in garden onions (Allium cepa), Welsh onions (Allium fistulosum), and green onions. hmdb.cafoodb.camdpi.com In these plants, it is one of many sulfur compounds that create the characteristic pungent, sulfurous, and savory aroma. For example, studies on heated Welsh onions have shown that this compound is among the sulfur-containing compounds detected after thermal treatment, indicating its role in the development of cooked onion flavors. mdpi.com The specific concentration and combination of this and other disulfides can vary significantly between different cultivars and even with different processing methods.

Beyond the commonly consumed Allium species, this compound has also been noted in the phytochemical profile of other plants, such as Ferula persica. The presence of such volatile sulfur compounds is integral to the plant's chemical ecology, influencing its interactions with the surrounding environment.

The following table summarizes plant species in which this compound has been detected.

| Plant Species | Family | Common Name |

| Allium cepa | Alliaceae | Garden Onion, Red Onion |

| Allium fistulosum | Alliaceae | Welsh Onion |

| Allium sp. | Alliaceae | Green Onion |

| Ferula persica | Apiaceae | Persian Ferula |

Participation in Biogeochemical Sulfur Cycling

The specific role and quantitative contribution of this compound to the global biogeochemical sulfur cycle have not been extensively researched. The scientific literature on this compound focuses primarily on its function as a flavor component and its biological interactions.

Research into Biological Properties and Interactions (excluding clinical or adverse effects)

Research into the biological properties of this compound and related organosulfur compounds has primarily been in the field of chemical ecology, examining their roles in defense, deterrence, and other inter-organismal interactions. These studies focus on the compound's natural functions, avoiding any clinical or toxicological assessments.

The defensive properties of sulfur compounds from Allium species against insects are well-documented. While studies may not always single out this compound, research on closely related compounds from garlic essential oil, such as methyl allyl disulfide and diallyl trisulfide, has demonstrated significant biological activity. nih.govresearchgate.net These compounds have been shown to possess contact toxicity, fumigant toxicity, and antifeedant properties against stored-product pests like the maize weevil (Sitophilus zeamais) and the red flour beetle (Tribolium castaneum). nih.govresearchgate.net This suggests that the blend of volatile sulfur compounds, including this compound, in Allium plants likely plays a role in deterring herbivory.

The table below summarizes research findings on the biological interactions of related organosulfur compounds found in the same plant family.

| Biological Interaction | Target Organism(s) | Observed Effect | Compound(s) Studied |

| Insect Antifeedant | Sitophilus zeamais, Tribolium castaneum | Reduced food consumption and utilization | Methyl allyl disulfide, Diallyl trisulfide |

| Insecticidal Activity | Sitophilus zeamais, Tribolium castaneum | Contact and fumigant toxicity | Methyl allyl disulfide, Diallyl trisulfide |

| Antibacterial Activity | Various bacterial species | Inhibition of growth | Allium essential oils (complex mixture) |

Future Research Directions and Emerging Methodologies

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of volatile sulfur compounds in Allium is known to originate from non-volatile precursors, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs). nih.govnih.gov When the plant tissue is damaged, the enzyme alliinase is released, initiating a cascade of chemical reactions. researchgate.netmdpi.com Alliinase cleaves the ACSOs to form highly reactive sulfenic acids. nih.govnih.gov These intermediates then undergo further transformations and condensations to produce a wide array of volatile disulfides, trisulfides, and other sulfur-containing compounds that constitute the plant's characteristic aroma. nih.govaaspjournal.org

However, the precise enzymatic and chemical steps that lead specifically to the formation of Methyl 1-(methylthio)propyl disulfide are not yet fully characterized. The pathway likely involves the interaction of intermediates derived from different precursors, such as S-methyl-L-cysteine sulfoxide (B87167) (methiin) and S-propyl-L-cysteine sulfoxide (propiin). nih.govmdpi.com

Future research must focus on:

Identifying Specific Enzymes: Beyond alliinase, other enzymes may play a crucial role in the specific arrangement of methyl, propyl, and disulfide groups. Identifying and characterizing these undiscovered enzymes, such as potential transferases or isomerases, is a key objective.

Mapping Reaction Intermediates: Tracing the transformation of initial sulfenic acids through the complex reaction cascade is necessary to pinpoint the direct precursors and reaction mechanisms that yield this compound.

Investigating Genetic Controls: Understanding the genes that regulate the expression of these biosynthetic enzymes will provide a more complete picture of how Allium species control the production of their unique volatile profiles.

Advanced Spectroscopic Techniques for In Situ Analysis

A significant challenge in studying volatile sulfur compounds is their high reactivity and thermal instability, which can lead to the formation of artifacts during analysis. squarespace.com Traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS), while powerful, often require heating that can alter the true composition of the volatiles. squarespace.comnih.gov Emerging spectroscopic and spectrometric techniques offer gentler, more accurate, and in situ analysis, providing a clearer window into the chemistry of these molecules as they are formed. researchgate.netnih.gov

Table 1: Emerging Analytical Techniques for Allium Volatiles

| Technique | Abbreviation | Principle | Application for In Situ Analysis |

|---|---|---|---|

| Direct Analysis in Real Time Mass Spectrometry | DART-MS | An ambient ionization technique that analyzes samples in their native state with minimal preparation. | Enables the rapid identification of reactive, volatile compounds as they are released from freshly cut plant tissue, avoiding thermal degradation. researchgate.net |

| Secondary Electrospray Ionization-Orbitrap Mass Spectrometry | SESI-Orbitrap MS | A gentle ionization method coupled with a high-resolution mass analyzer for real-time gas-phase analysis. | Measures the true volatilome, including heat-labile compounds like allicin (B1665233) and its derivatives, directly from the headspace above the sample. squarespace.com |

| X-ray Fluorescence Spectroscopic Imaging | XFS | Maps the elemental composition and chemical state of sulfur within intact and damaged plant cells. | Allows for the visualization of the distribution of sulfur precursors and products within the plant tissue, providing spatial context for biosynthesis. researchgate.net |

| Fourier-Transform Raman Spectroscopy | FT-Raman | A non-destructive technique that provides detailed information about molecular structure and functional groups. | Can be used for the quantitative analysis of unsaturated sulfur compounds directly in garlic oil without sample destruction. researchgate.net |

These advanced methods are critical for future research to accurately profile the formation of this compound in real-time upon tissue disruption, distinguishing it from other related compounds and potential degradation products. squarespace.comcapes.gov.br

Investigation of Chiral Forms and their Specific Roles

Chirality plays a fundamental role in the biological activity of many molecules. In Allium chemistry, it is established that the primary flavor precursors, the S-alk(en)ylcysteine S-oxides, occur naturally as specific (+)-L-enantiomers. conicet.gov.ar Furthermore, biosynthetic processes, such as the oxidation of S-allyl-cysteine to alliin, have been shown to be stereospecific. liverpool.ac.uk This inherent chirality in the precursors strongly suggests that the resulting volatile compounds, including this compound, may also exist in specific chiral forms.

The central carbon atom in this compound (the one bonded to both a methylthio and a methyldisulfanyl group) is a stereocenter, meaning the compound can exist as different enantiomers. To date, the stereochemistry of this specific compound in its natural form has not been thoroughly investigated.

Key areas for future investigation include:

Chiral Analysis: Developing and applying enantioselective analytical methods, such as chiral chromatography, to separate and identify the specific enantiomers of this compound present in Allium extracts.

Stereospecific Synthesis: Synthesizing pure enantiomers of the compound to serve as analytical standards and to enable the study of their individual properties.

Biological Activity: Evaluating the distinct biological roles of each enantiomer. It is plausible that different chiral forms could have varying sensory properties (odor and taste) or interact differently with biological systems, such as insect receptors or microbial targets.

Interdisciplinary Studies at the Interface of Chemistry, Botany, and Analytical Science

A comprehensive understanding of this compound can only be achieved through a collaborative, interdisciplinary approach that integrates chemistry, botany, and analytical science. environcj.in

Chemistry provides the foundation for understanding the structure, reactivity, and potential synthetic pathways of the molecule. nih.gov

Botany offers the biological context, explaining where and why the compound is produced in the plant, its distribution across different Allium species, and its potential ecological roles, such as in plant defense. environcj.inbotanyjournals.com

Analytical Science supplies the essential tools and methodologies to detect, identify, and quantify the compound, especially in complex biological matrices and under conditions that reflect its natural formation. researchgate.netconicet.gov.ar

Future interdisciplinary projects could explore questions such as:

How do different cultivation and environmental conditions (botany) affect the precursor profiles and, consequently, the final yield of this compound (chemistry), as measured by advanced in situ methods (analytical science)?

What is the chemo-ecological role of this compound? Does it act as an attractant or repellent for specific insects or microbes (botany), and can this activity be linked to its specific chemical structure (chemistry)?

By combining expertise from these distinct but interconnected fields, researchers can build a holistic model of the life cycle and function of this compound, from its genetic origins within the plant to its ultimate chemical fate and ecological impact.

Q & A

Q. How is Methyl 1-(methylthio)propyl disulfide structurally characterized, and what analytical techniques are recommended for its identification?

The compound (CAS 53897-66-8) has the molecular formula C₅H₁₂S₃ and a molecular weight of 168.34 g/mol. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm the disulfide bond configuration and methylthio groups via ¹H and ¹³C NMR spectra.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column and electron ionization (EI) at 70 eV for fragmentation patterns (e.g., m/z 168.01 for the molecular ion) .

- Infrared (IR) Spectroscopy : Identify S–S and C–S stretching vibrations (~500–700 cm⁻¹) .

Q. What are the natural sources of this compound, and how does its concentration vary across plant species?

The compound is a volatile constituent of Allium species, including:

- Allium cepa (onion): Detected in juice and oil extracts at trace levels (0.07–0.16% relative abundance) .

- Allium fistulosum (Welsh onion) and Ferula assa-foetida: Higher concentrations observed in root tissues (up to 22% in Ferula) . Variations arise from extraction methods (e.g., steam distillation vs. headspace-SPME) and plant growth conditions .

Q. What methodologies are optimal for isolating this compound from complex matrices like plant extracts?

- Headspace Solid-Phase Microextraction (HS-SPME) : Use a carboxen/polydimethylsiloxane (CAR/PDMS) fiber for volatile capture at 50°C for 30 min .

- Solvent-Assisted Distillation : Ethyl acetate or dichloromethane effectively recover sulfur compounds without thermal degradation .

- Chromatographic Purification : Normal-phase HPLC with a silica column (hexane:ethyl acetate, 9:1) isolates the compound with >95% purity .

Advanced Research Questions

Q. How does the stability of this compound impact experimental reproducibility under varying storage conditions?

The compound is sensitive to:

Q. What factors explain contradictory quantification data for this compound in Allium species across studies?

Discrepancies arise from:

- Extraction Bias : HS-SPME favors low molecular-weight volatiles, while steam distillation recovers heavier sulfur derivatives .

- Matrix Effects : Co-elution with structurally similar disulfides (e.g., dipropyl trisulfide) in GC-MS requires selective ion monitoring (SIM) for accurate quantification .

- Cultivar Differences : Red onions (Allium cepa) show lower concentrations than Welsh onions (Allium fistulosum) due to genetic variability .

Q. What role does this compound play in plant defense mechanisms, and how can its bioactivity be modeled?

- Antimicrobial Activity : Inhibits Fusarium oxysporum growth at 50 µg/mL in agar diffusion assays .

- Insect Repellency : Synergizes with diallyl trisulfide in Allium extracts to deter aphids in dose-dependent field trials .

- Computational Modeling : Molecular docking studies suggest interactions with fungal cytochrome P450 enzymes (PDB: 1EA1) .

Q. How can researchers address challenges in synthesizing this compound de novo?

While natural isolation is common, synthetic routes involve:

- Thiol-Disulfide Exchange : React 1-(methylthio)propane-1-thiol with methyl disulfide in the presence of iodine .

- Purity Challenges : Byproducts like trisulfides require rigorous column chromatography (silica gel, 60–120 mesh) for removal .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to low odor threshold and potential respiratory irritation .

- Toxicity Data : Limited acute toxicity (LD₅₀ > 2000 mg/kg in rats), but chronic exposure studies are lacking .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.